3-fluoro-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid
Description
3-Fluoro-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid is a fluorinated benzoic acid derivative featuring a methyl-substituted sulfonamide group at the 2-position of the aromatic ring. The compound’s structure integrates a trifunctional design:
- Benzoic acid core: Provides a carboxylic acid group for hydrogen bonding and solubility modulation.
- 4-Methylphenyl and fluorine substituents: Influence lipophilicity, electronic properties, and steric interactions.
This structural combination positions the compound as a candidate for therapeutic applications, particularly in anti-inflammatory or anticancer drug development.
Properties
IUPAC Name |
3-fluoro-2-[methyl-(4-methylphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-10-6-8-11(9-7-10)22(20,21)17(2)14-12(15(18)19)4-3-5-13(14)16/h3-9H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVHWQJWRQUSHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC=C2F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of the core benzoic acid structure
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for more complex molecules
Biology: In biological research, 3-fluoro-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid can be used as a probe to study enzyme activities and metabolic pathways.
Medicine: The compound has shown potential in drug discovery and development, particularly in the design of new pharmaceuticals targeting specific diseases.
Industry: Its applications extend to the manufacturing of specialty chemicals and advanced materials, where its properties can be leveraged for innovative solutions.
Mechanism of Action
The mechanism by which 3-fluoro-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid exerts its effects depends on its molecular targets and pathways. For instance, in biological systems, it may interact with specific enzymes or receptors, leading to modulation of biological processes. The exact mechanism would vary based on the context of its application.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness arises from its specific substituents. Below is a comparative table of structurally related compounds:
| Compound Name | Molecular Formula | Key Structural Differences | Biological Activity | Reference |
|---|---|---|---|---|
| 3-Fluoro-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid (Target) | C₁₆H₁₆FNO₄S | Fluorine at C3, methyl sulfonamide at C2, 4-methylphenyl group | Potential anti-inflammatory/anticancer | |
| 5-Fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid | C₁₆H₁₅FNO₄S | Fluorine at C5; ethenyl linker instead of methyl group | Hypoglycemic activity | |
| 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid | C₁₄H₁₃NO₄S | Lacks fluorine and methyl group on sulfonamide; simpler structure | Reduced enzyme inhibition potency | |
| 2-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}benzoic acid | C₁₄H₁₂FNO₄S | Fluorine at C4 on phenyl ring; methyl at C3 instead of C4 | Altered receptor selectivity | |
| 4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid | C₁₅H₁₂ClFNO₄S | Chlorine and fluorine on phenyl ring; methylene linker to benzoic acid | Enhanced enzyme inhibition |
Impact of Substituents on Properties
- Fluorine Position: The target’s fluorine at C3 (vs.
- Methyl Group on Sulfonamide : The methyl group enhances lipophilicity (logP ~2.8 estimated), favoring membrane permeability compared to unmethylated analogues (logP ~1.9) .
- 4-Methylphenyl vs. Halogenated Phenyl : The 4-methylphenyl group provides moderate electron-donating effects, contrasting with chloro/fluoro substituents in analogues that increase electrophilicity and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
